molecular formula C16H15F2N3O B12616386 [4-(4-Fluorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone CAS No. 921230-83-3

[4-(4-Fluorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone

Cat. No.: B12616386
CAS No.: 921230-83-3
M. Wt: 303.31 g/mol
InChI Key: RWAZIJZATGREFI-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazin-1-ylmethanone is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a fluoropyridinyl methanone moiety

Preparation Methods

The synthesis of 4-(4-Fluorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.

    Attachment of the Fluoropyridinyl Methanone Moiety: The final step involves the coupling of the fluorophenyl-piperazine intermediate with a fluoropyridinyl methanone derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving high efficiency and selectivity.

Chemical Reactions Analysis

4-(4-Fluorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The methanone moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(4-Fluorophenyl)piperazin-1-ylmethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and psychiatric conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

4-(4-Fluorophenyl)piperazin-1-ylmethanone can be compared with other similar compounds, such as:

    4-(4-Chlorophenyl)piperazin-1-ylmethanone: This compound has chlorine atoms instead of fluorine, which may result in different chemical and biological properties.

    4-(4-Methylphenyl)piperazin-1-ylmethanone: The presence of methyl groups instead of fluorine can affect the compound’s reactivity and interactions with biological targets.

    4-(4-Nitrophenyl)piperazin-1-ylmethanone: The nitro groups introduce different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

CAS No.

921230-83-3

Molecular Formula

C16H15F2N3O

Molecular Weight

303.31 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C16H15F2N3O/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)16(22)14-2-1-7-19-15(14)18/h1-7H,8-11H2

InChI Key

RWAZIJZATGREFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(N=CC=C3)F

Origin of Product

United States

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